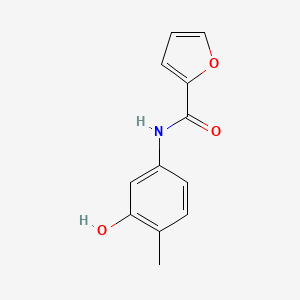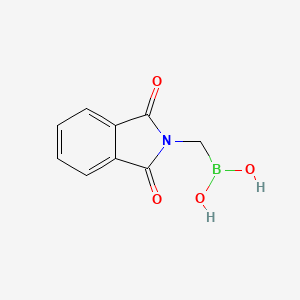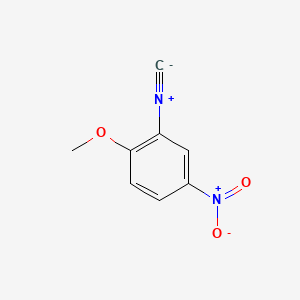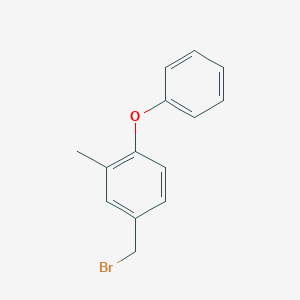![molecular formula C11H17ClO3S B15309398 1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B15309398.png)
1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl chloride group, and a hexahydro-2H-cyclopenta[b]furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-2H-cyclopenta[b]furan moiety, followed by the introduction of the cyclopropane ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles to form sulfonamide, sulfonate esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution with amines can produce sulfonamides.
Aplicaciones Científicas De Investigación
1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity allows it to modify the function of these targets, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid, hexahydro-6-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-2-oxo-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
- 2-Propenoic acid, 2-Methyl-, 2-[(hexahydro-2-oxo-3,5-Methano-2H-cyclopenta[b]furan-6-yl)oxy]-2-oxoethyl ester
Uniqueness
1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications. The presence of the hexahydro-2H-cyclopenta[b]furan moiety further enhances its structural complexity and functional versatility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H17ClO3S |
|---|---|
Peso molecular |
264.77 g/mol |
Nombre IUPAC |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(4-5-11)7-9-6-8-2-1-3-10(8)15-9/h8-10H,1-7H2 |
Clave InChI |
XLEHXXTUMOFSLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(OC2C1)CC3(CC3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)

![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)

![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)






![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)
